molecular formula C5H6N2O2S3 B184623 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid CAS No. 57658-21-6

3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

Cat. No. B184623
CAS RN: 57658-21-6
M. Wt: 222.3 g/mol
InChI Key: GJIWVACHHXLDQV-UHFFFAOYSA-N
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Description

“3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid” is an organic compound with the formula C5H6N2O2S3 . It belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . These studies have characterized the synthesized compounds using various techniques such as elemental analysis, IR, 1H NMR, 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, two sulfur atoms, and one carbon atom . The InChI code for this compound is 1S/C5H6N2O2S3/c8-3(9)1-2-11-5-7-6-4(10)12-5/h1-2H2,(H,6,10)(H,8,9) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.31 . It is stored under nitrogen at a temperature of 4°C .

Future Directions

There is growing interest in using compounds like “3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid” as corrosion inhibitors, especially in the oil and gas industries . Future research may focus on further understanding the anticorrosion performance and mechanism of inhibition of these compounds .

properties

IUPAC Name

3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S3/c8-3(9)1-2-11-5-7-6-4(10)12-5/h1-2H2,(H,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWVACHHXLDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=NNC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364910
Record name 3-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid

CAS RN

57658-21-6
Record name 3-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57658-21-6
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